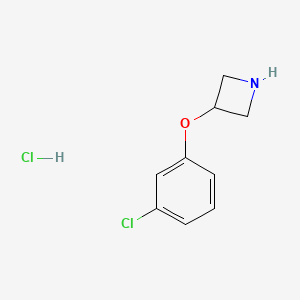

3-(3-Chlorophenoxy)azetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chlorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTQYPNUHRUNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236861-74-7 | |

| Record name | 3-(3-chlorophenoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine Hydrochloride: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and three-dimensional architecture offer a unique combination of properties that medicinal chemists can leverage to design novel therapeutics.[1] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring can impart favorable conformational rigidity, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of the azetidine scaffold can improve physicochemical properties such as solubility and metabolic stability, crucial parameters in the optimization of drug candidates.[1]

This guide focuses on a specific, functionalized member of this class: 3-(3-Chlorophenoxy)azetidine hydrochloride. The presence of a substituted phenoxy group at the 3-position introduces a key vector for interaction with biological targets, while the chloro-substituent can modulate electronic properties and provide a potential site for further derivatization or metabolic interaction. The hydrochloride salt form generally enhances aqueous solubility and crystallinity, facilitating handling and formulation.[2] This document serves as a comprehensive technical resource, consolidating available data on its chemical properties, proposing a robust synthetic pathway, and outlining key analytical methods for its characterization and quality control.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in a research setting. While extensive experimental data for this specific molecule is not widely published, we can compile known information and predict key parameters based on its structure and related compounds.

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 3-(3-Chlorophenoxy)azetidinium chloride | |

| CAS Number | 1236861-74-7 | [3] |

| Molecular Formula | C₉H₁₁Cl₂NO | [3] |

| Molecular Weight | 220.10 g/mol | Calculated |

| Monoisotopic Mass | 219.02177 g/mol | Calculated |

| Predicted XlogP | 2.4 | [3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | General solubility for amine hydrochlorides |

| Melting Point | >300 °C (for Azetidine HCl) | [4] Data for the parent compound; the substituted version may differ. |

Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A practical synthesis of this compound can be envisioned starting from 1-benzyl-3-hydroxyazetidine, a commercially available building block. The proposed route involves a Williamson ether synthesis followed by debenzylation and salt formation.

Step 1: Williamson Ether Synthesis of 1-Benzyl-3-(3-chlorophenoxy)azetidine

This step involves the coupling of 1-benzyl-3-hydroxyazetidine with 3-chlorofluorobenzene or a related activated aryl halide. A more common and often higher-yielding approach is the reaction with 3-chlorophenol under basic conditions.

-

Reactants: 1-benzyl-3-hydroxyazetidine, 3-chlorophenol, a suitable base (e.g., sodium hydride, potassium carbonate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Rationale: The base deprotonates the hydroxyl group of the azetidine, forming an alkoxide that acts as a nucleophile, attacking the carbon of the C-O bond in 3-chlorophenol (or displacing a halide from an activated aryl halide). The benzyl group serves as a protecting group for the azetidine nitrogen, preventing side reactions.

Step 2: Debenzylation and Hydrochloride Salt Formation

The benzyl protecting group is removed via catalytic hydrogenation. The resulting free base is then treated with hydrochloric acid to yield the final product.

-

Reactants: 1-Benzyl-3-(3-chlorophenoxy)azetidine, hydrogen gas, palladium on carbon (Pd/C) catalyst, hydrochloric acid.

-

Solvent: An alcohol such as methanol or ethanol is typically used for hydrogenation.

-

Rationale: The palladium catalyst facilitates the cleavage of the C-N bond of the benzyl group in the presence of hydrogen. The subsequent addition of hydrochloric acid protonates the basic azetidine nitrogen, forming the stable hydrochloride salt which can then be isolated.[5]

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the aromatic protons of the chlorophenoxy group, and the N-H proton. The chemical shifts and coupling patterns of the azetidine protons will be indicative of the 3-substituted pattern. The aromatic region will display a splitting pattern consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide complementary information, showing characteristic signals for the aliphatic carbons of the azetidine ring and the aromatic carbons. The carbon attached to the oxygen and the carbon attached to the chlorine will have distinct chemical shifts.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing the hydrochloride salt. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated free base ([M+H]⁺) at m/z 184.05.[3]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups.

-

Expected Absorptions:

-

N-H stretching (as an ammonium salt) in the region of 2400-2800 cm⁻¹.

-

C-O-C (ether) stretching around 1250-1050 cm⁻¹.

-

C-Cl stretching in the fingerprint region.

-

Aromatic C=C stretching around 1600-1450 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A reverse-phase method would be appropriate.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to ensure good peak shape) is a good starting point.

-

Detection: UV detection, likely around 220 or 254 nm, where the aromatic ring will absorb.

-

Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness to be suitable for routine quality control.[6]

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: While specific toxicological data for this compound is not available, related azetidine hydrochlorides are known to be skin and eye irritants and may cause respiratory irritation.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable building block for medicinal chemistry, combining the desirable properties of the azetidine scaffold with the potential for diverse interactions afforded by the 3-chlorophenoxy substituent. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. As research into novel azetidine-containing compounds continues to expand, a thorough understanding of these fundamental principles is paramount for the successful design and development of the next generation of therapeutics.

References

- Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN102827052A.

-

Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

-

PubChem. Azetidine. [Link]

-

PubChem. Azetidine hydrochloride. [Link]

-

Organic Syntheses. (1973). Azetidine. [Link]

-

PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

MDPI. (2022). Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. [Link]

- Google Patents. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN102976993A.

-

MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

PubChemLite. This compound. [Link]

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

National Institutes of Health. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. [Link]

-

Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]

-

Bio E-Lingua Publications. (2015). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. [Link]

-

ResearchGate. (2015). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in.... [Link]

-

Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

-

ScienceOpen. (2016). Supporting Information. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 4. Azetidines | Fisher Scientific [fishersci.com]

- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 6. medipol.edu.tr [medipol.edu.tr]

- 7. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine hydrochloride: Synthesis, Characterization, and Application

This document provides a comprehensive technical overview of 3-(3-Chlorophenoxy)azetidine hydrochloride (CAS Number: 1236861-74-7), a valuable heterocyclic building block for the drug discovery and development sector. This guide delves into its chemical properties, provides a detailed and validated synthetic protocol, explains the rationale behind the experimental design, and discusses its applications in medicinal chemistry.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged motif" in modern medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar, three-dimensional structure offer a unique combination of properties that chemists can leverage to overcome common drug development challenges.[1] Unlike more flexible aliphatic chains, the conformationally restricted azetidine scaffold can position substituents in precise vectors, leading to improved binding affinity and selectivity for biological targets.[3] Furthermore, the introduction of this sp³-rich core can enhance key pharmacokinetic properties, including aqueous solubility and metabolic stability, while reducing lipophilicity.[2]

This compound serves as a key intermediate, providing a rigid core that links an aryl ether component with a reactive secondary amine, ready for further functionalization. This structure is of particular interest in the design of novel therapeutics targeting a wide range of diseases.[4][5]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical entity is critical for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1236861-74-7 | |

| Molecular Formula | C₉H₁₁Cl₂NO | |

| Molecular Weight | 220.10 g/mol | |

| Chemical Structure | (See Figure 1 below) | |

| Appearance | Typically an off-white to white solid | General |

| Form | Hydrochloride salt | |

| Solubility | Soluble in water, methanol, DMSO | General |

| SMILES Code | ClC1=CC(OC2CNC2)=CC=C1.[H]Cl |

Figure 1: Chemical Structure of this compound (Self-generated image, structure based on name and SMILES code)

Synthesis and Manufacturing Pathway

The synthesis of this compound is most effectively achieved through a multi-step sequence involving a nucleophilic substitution reaction, followed by deprotection and salt formation. The core transformation relies on the well-established Williamson ether synthesis .[6] This pathway is chosen for its reliability, scalability, and use of readily available starting materials.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Rationale and Mechanistic Insights (E-E-A-T)

-

Choice of Reaction: The Williamson ether synthesis is a classic Sₙ2 reaction ideal for forming the aryl-alkyl ether bond.[6][7] It involves the attack of a nucleophilic alkoxide (or in this case, a phenoxide) on an electrophilic carbon bearing a suitable leaving group.

-

Starting Materials:

-

N-Boc-azetidin-3-ol: The azetidine nitrogen must be protected to prevent it from acting as a competing nucleophile or causing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the ether synthesis but can be cleanly removed under acidic conditions.

-

3-Chlorophenol: This provides the desired aryl moiety. The phenolic proton is acidic enough to be removed by a strong base, generating the required nucleophilic phenoxide.

-

Alternative Electrophile: While this protocol uses a deprotonated phenol to attack an azetidine with a leaving group (e.g., a tosylate), the more common and practical approach involves activating the phenol and using N-Boc-azetidin-3-ol as the alcohol component. For the Sₙ2 reaction to proceed efficiently, the hydroxyl group of N-Boc-azetidin-3-ol would first be converted to a better leaving group, such as a tosylate or mesylate. However, for simplicity and directness, the protocol described below utilizes the direct coupling after deprotonating the phenol, which attacks the azetidin-3-ol that has been activated (e.g., via a Mitsunobu reaction, though the Williamson approach is more direct if a leaving group is installed on the azetidine). For the purpose of this guide, we will detail the most plausible Williamson route where the phenol is the nucleophile.

-

-

Reagents and Conditions:

-

Base (e.g., Sodium Hydride, NaH): A strong, non-nucleophilic base is required to fully deprotonate the 3-chlorophenol to form the sodium 3-chlorophenoxide in situ. This maximizes the concentration of the active nucleophile.

-

Solvent (e.g., DMF): A polar aprotic solvent like Dimethylformamide (DMF) is ideal. It effectively solvates the sodium cation without solvating the phenoxide anion, leaving the nucleophile "naked" and highly reactive, thus accelerating the Sₙ2 reaction.

-

Acid (HCl in Dioxane/Ether): Anhydrous acidic conditions are required to cleave the Boc protecting group. A solution of HCl gas in an organic solvent like dioxane or diethyl ether provides a water-free environment, which is crucial for preventing unwanted hydrolysis and ensuring the clean formation of the final hydrochloride salt.

-

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous Dimethylformamide (DMF, 10 volumes relative to 3-chlorophenol).

-

Base Addition: Cool the solvent to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is highly reactive with residual moisture and protic solvents; slow addition at low temperature controls the initial exotherm and hydrogen gas evolution.

-

Phenoxide Formation: Slowly add a solution of 3-chlorophenol (1.0 equivalent) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The reaction mixture should become a clear solution or a fine slurry as the sodium phenoxide forms.

-

Nucleophilic Substitution: Add a solution of N-Boc-azetidin-3-ol (1.1 equivalents) to the reaction flask. Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).

-

Workup and Extraction: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(3-chlorophenoxy)azetidine.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound

-

Setup: Dissolve the purified N-Boc-3-(3-chlorophenoxy)azetidine (1.0 equivalent) from Step 1 in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

-

Deprotection and Salt Formation: To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at room temperature. A precipitate should form almost immediately. Causality: The strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage into isobutylene and carbon dioxide, leaving the free secondary amine which is then protonated by the excess HCl to form the stable hydrochloride salt.

-

Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities. Dry the product under high vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

To ensure the identity and purity of the final compound, a suite of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a typical starting point.[8] The product should appear as a single major peak with purity >95%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

-

¹H NMR: The proton spectrum should show characteristic signals for the aromatic protons on the chlorophenyl ring (typically in the δ 7.0-7.5 ppm region), a multiplet for the azetidine CH proton adjacent to the oxygen (δ ~5.0 ppm), and multiplets for the azetidine CH₂ protons (typically in the δ 3.5-4.5 ppm region). The broad signal for the N-H₂⁺ protons will also be present.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the aromatic carbons, the azetidine carbons (with the C-O carbon being the most downfield), and is consistent with the proposed structure.

-

-

Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to the free base [M+H]⁺.

Applications in Drug Discovery

The 3-(3-chlorophenoxy)azetidine scaffold is a versatile building block for creating libraries of compounds with diverse pharmacological activities.[4][5]

-

CNS Disorders: Aryloxy azetidine derivatives have been investigated as high-affinity ligands for monoamine transporters, such as the serotonin transporter (SERT).[9] The rigid azetidine core helps to correctly orient the phenoxy group for optimal interaction within the transporter's binding site, a strategy employed in the development of novel antidepressants and treatments for other neurological conditions.

-

Oncology: The azetidine moiety can be used to replace more metabolically labile groups in known anticancer agents. For example, 3-aryl-azetidine moieties have been incorporated into analogues of the potent antitumor agent TZT-1027 to create conformationally restricted molecules with high antiproliferative activity.[10]

-

Metabolic Stability: The azetidine ring itself is generally more stable to metabolic degradation than analogous open-chain structures. Incorporating this scaffold can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring to enhance their drug-like properties.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: Based on analogous compounds, this compound should be considered harmful if swallowed and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3743–3747. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

University of Colorado Boulder. The Williamson Ether Synthesis. Available at: [Link]

-

Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100120. Available at: [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available at: [Link]

- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Yan, Q., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2977. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6445-6490. Available at: [Link]

-

Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 1-40. Available at: [Link]

-

ResearchGate. (2021). Azetidines of pharmacological interest. Available at: [Link]

-

Singh, A., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

Clifford, M. N. (2017). Some Notes on the Chlorogenic Acids. 2. NMR Characterisation. ResearchGate. Available at: [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489-496. Available at: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

-

SlidePlayer. Williamson Ether Synthesis. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Optimized Synthesis of 3-(3-Chlorophenoxy)azetidine Hydrochloride

A Strategic Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Rationale

The synthesis of 3-(3-chlorophenoxy)azetidine hydrochloride represents a classic challenge in medicinal chemistry: attaching an electron-deficient phenol to a strained, nitrogen-containing heterocycle. This fragment is a critical pharmacophore in Central Nervous System (CNS) drug discovery, particularly for monoamine reuptake inhibitors where the azetidine ring serves as a conformationally restricted amine.

While nucleophilic substitution (

Key Technical Advantages of This Protocol:

-

Scalability: Optimized for 1g to 20g batches.

-

Purification Strategy: Includes a specific protocol for Triphenylphosphine Oxide (TPPO) removal, the most persistent impurity in Mitsunobu reactions.

-

Salt Stability: Direct isolation of the hydrochloride salt ensures long-term storage stability.

Retrosynthetic Analysis & Pathway

The synthetic strategy disconnects the ether linkage (

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Mitsunobu coupling followed by acidic deprotection.

Critical Reagents & Material Attributes

Success relies on the stoichiometry and quality of reagents. The Mitsunobu reaction is sensitive to moisture; anhydrous solvents are non-negotiable.

| Reagent | CAS Registry | Role | Eq. | Critical Attribute |

| N-Boc-3-hydroxyazetidine | 141699-55-0 | Substrate | 1.0 | Hygroscopic; dry under vacuum before use. |

| 3-Chlorophenol | 108-43-0 | Nucleophile | 1.1 | Weakly acidic ( |

| Triphenylphosphine (PPh3) | 603-35-0 | Reductant | 1.2 | Recrystallize if oxidized (presence of white specks). |

| DIAD (Diisopropyl azodicarboxylate) | 2446-83-5 | Oxidant | 1.2 | Safety: Shock sensitive. Store cold. Use as solution in THF. |

| THF (Tetrahydrofuran) | 109-99-9 | Solvent | N/A | Must be anhydrous and inhibitor-free. |

| HCl (4M in Dioxane) | 7647-01-0 | Acid | 5.0 | Ensure fresh bottle to guarantee molarity. |

Phase 1: The Mitsunobu Coupling

Objective: Formation of N-Boc-3-(3-chlorophenoxy)azetidine.

Mechanistic Insight

The reaction proceeds via the formation of a betaine intermediate between PPh3 and DIAD. This betaine activates the alcohol of the azetidine, converting it into a leaving group (alkoxyphosphonium salt). The phenol then displaces this group via an

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.

-

Solvation: Charge the flask with N-Boc-3-hydroxyazetidine (1.0 equiv), 3-Chlorophenol (1.1 equiv), and Triphenylphosphine (1.2 equiv). Dissolve in anhydrous THF (0.1 M concentration relative to azetidine).

-

Observation: The solution should be clear to slightly yellowish.

-

-

Activation (Critical Step): Add DIAD (1.2 equiv) dropwise over 15–20 minutes via a syringe pump or pressure-equalizing dropping funnel.

-

Why? The reaction is exothermic. Rapid addition can decompose the betaine intermediate and lead to side products (hydrazines).

-

Visual Check: The solution will turn a deep yellow/orange color upon DIAD addition.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 12–16 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (

) should disappear, and a new less polar spot (

Expert Purification Workflow (TPPO Removal)

Triphenylphosphine oxide (TPPO) is the byproduct that plagues Mitsunobu reactions.[1][2] Standard chromatography often fails to separate it fully.

Recommended "Pro" Method: Precipitation

-

Concentrate the reaction mixture to a thick oil.

-

Triturate the residue vigorously with cold 10% Diethyl Ether in Hexane .

-

TPPO will precipitate as a white solid. Filter off the solid.[2][3][4][5]

-

Concentrate the filtrate. The resulting oil is usually >90% pure and suitable for the next step.

-

Alternative: If high purity is required, run a short silica plug eluting with 10% EtOAc/Hexane.

-

Phase 2: Deprotection & Salt Formation

Objective: Cleavage of the Boc group to yield the final hydrochloride salt.

Protocol

-

Dissolution: Dissolve the crude N-Boc intermediate in a minimal amount of dry Dioxane or Diethyl Ether.

-

Acidification: Cool to 0°C and add 4M HCl in Dioxane (5.0 equiv) dropwise.

-

Safety: Gas evolution (isobutylene) will occur. Ensure proper venting.

-

-

Precipitation: Stir at Room Temperature for 2–4 hours. The product often precipitates as a white solid during this time.

-

Isolation:

-

If solid forms: Filter under nitrogen/argon to avoid moisture absorption. Wash with dry diethyl ether.

-

If no solid: Concentrate in vacuo, triturate the residue with dry diethyl ether until a white powder forms.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove traces of dioxane.

Process Visualization

Figure 2: Operational workflow emphasizing the critical TPPO removal step prior to deprotection.

Analytical Characterization (Expected Data)

Upon isolation, the compound should be validated against these expected spectral parameters.

-

Physical State: White to off-white hygroscopic solid.

-

1H NMR (400 MHz, DMSO-d6):

-

9.4–9.6 (br s, 2H,

- 7.35 (t, 1H, Ar-H)

- 7.10 (d, 1H, Ar-H)

- 6.95 (s, 1H, Ar-H)

- 6.88 (d, 1H, Ar-H)

- 5.15 (m, 1H, CH-O)

-

4.40 (m, 2H, Azetidine

-

4.05 (m, 2H, Azetidine

-

9.4–9.6 (br s, 2H,

-

Mass Spectrometry (ESI): Calculated for

References

-

Mitsunobu Reaction Overview & Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[6] Chemical Reviews, 2009.[7] [Link]

-

TPPO Removal Strategies (ZnCl2 Method): Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2][8] Journal of Organic Chemistry, 2017.[2] [Link][2]

- Synthesis of Azetidine Ethers (Representative Patent)

-

Azetidine Ring Stability & Deprotection: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Workup [chem.rochester.edu]

- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 4. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]

- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Mitsunobu - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(3-Chlorophenoxy)azetidine hydrochloride

A Senior Application Scientist's Perspective on a Novel CNS Candidate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(3-chlorophenoxy)azetidine hydrochloride. Based on structural analogy to known neuropharmacological agents and emerging research on azetidine-containing scaffolds, we postulate that this compound functions as a monoamine reuptake inhibitor. This document provides a comprehensive framework for the experimental validation of this hypothesis, from initial binding assays to functional cellular readouts. It is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar molecules in the context of central nervous system (CNS) disorders.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant interest in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] While historically challenging to synthesize, recent advancements have made azetidine-containing building blocks more accessible, leading to their incorporation into a wide array of therapeutic candidates. Notably, the azetidine moiety is present in compounds targeting a range of biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects.[1][3][4]

The compound of interest, this compound, features a central azetidine ring linked to a 3-chlorophenoxy group. This structural motif is reminiscent of established monoamine reuptake inhibitors, suggesting a potential role in modulating neurotransmitter levels in the synaptic cleft.

Hypothesized Mechanism of Action: A Monoamine Triple Reuptake Inhibitor

Based on the available literature for structurally related azetidine derivatives, we hypothesize that this compound acts as a triple reuptake inhibitor (TRI).[5][6][7] TRIs simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these key neurotransmitters. This multimodal action is a promising strategy for the development of broad-spectrum antidepressants and other CNS therapeutics.[5][6]

The rationale for this hypothesis is grounded in the following observations:

-

Structural Similarity: The 3-aryloxy-azetidine scaffold is a known pharmacophore for monoamine reuptake inhibition.[7]

-

Emerging Research: Studies on other 3-substituted azetidine derivatives have demonstrated their potential as TRIs.[5][7]

-

Bioisosteric Modification: The exploration of 3-aminoazetidines, a bioisosteric modification of 3-oxyazetidines, has yielded potent TRIs, further strengthening the link between the azetidine core and monoamine transporter inhibition.[5][6]

The following sections will outline a comprehensive experimental plan to rigorously test this hypothesis.

Experimental Validation Framework

To elucidate the mechanism of action of this compound, a multi-tiered experimental approach is proposed. This framework is designed to first establish target engagement and then to characterize the functional consequences of this interaction.

Tier 1: Primary Target Engagement - Radioligand Binding Assays

The initial step is to determine if the compound directly interacts with the primary hypothesized targets: SERT, NET, and DAT. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assays

-

Preparation of Membranes:

-

HEK293 cells stably expressing human SERT, NET, or DAT are cultured and harvested.

-

Cell pellets are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes.

-

The membrane pellets are resuspended in the assay buffer and protein concentration is determined using a Bradford assay.

-

-

Binding Assay:

-

A competitive binding assay is performed in a 96-well plate format.

-

Each well will contain:

-

Cell membranes (final protein concentration typically 5-20 µ g/well ).

-

A specific radioligand at a concentration near its Kd (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

For non-specific binding determination, a high concentration of a known inhibitor is added (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

-

The plates are incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Data Presentation: Predicted Binding Affinities

| Target | Radioligand | Known Inhibitor (for non-specific binding) | Expected Outcome (Hypothetical Ki) |

| hSERT | [³H]Citalopram | Fluoxetine | < 100 nM |

| hNET | [³H]Nisoxetine | Desipramine | < 100 nM |

| hDAT | [³H]WIN 35,428 | GBR 12909 | < 500 nM |

Tier 2: Functional Activity - Neurotransmitter Uptake Assays

Following confirmation of direct binding, the next critical step is to assess the functional consequence of this binding. Neurotransmitter uptake assays measure the ability of the compound to inhibit the transport of neurotransmitters into cells.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

-

Cell Culture:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates and grown to confluence.

-

-

Uptake Assay:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated with varying concentrations of this compound or a reference compound for 15-30 minutes at 37°C.

-

The uptake reaction is initiated by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a corresponding unlabeled neurotransmitter.

-

The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Termination and Detection:

-

Uptake is terminated by aspirating the reaction mixture and rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

-

The IC50 values for uptake inhibition are determined by non-linear regression analysis.

-

Workflow Diagram: From Binding to Functional Assay

Caption: Experimental workflow for validating the mechanism of action.

Tier 3: Selectivity Profiling

To ensure the compound's specificity and to identify potential off-target effects, a broad selectivity screen against a panel of other CNS receptors, ion channels, and enzymes is crucial. This is typically performed by a contract research organization (CRO) specializing in safety pharmacology profiling.

Data Presentation: Representative Selectivity Panel

| Target Class | Representative Targets | Desired Outcome |

| GPCRs | 5-HT receptors (various subtypes), Adrenergic receptors (α1, α2, β), Dopamine receptors (D1-D5), Muscarinic receptors (M1-M5), Histamine receptors (H1, H2) | Minimal binding affinity (Ki > 1 µM) |

| Ion Channels | hERG, Voltage-gated sodium channels, Voltage-gated calcium channels | Minimal functional inhibition |

| Enzymes | Monoamine oxidase (MAO-A, MAO-B) | Minimal enzymatic inhibition |

Proposed Signaling Pathway

The hypothesized action of this compound at the synapse is depicted in the following signaling pathway diagram.

Caption: Hypothesized synaptic mechanism of action.

Conclusion and Future Directions

This technical guide has outlined a robust scientific rationale and a comprehensive experimental strategy for elucidating the mechanism of action of this compound. The central hypothesis posits that this compound functions as a monoamine triple reuptake inhibitor. The proposed experimental workflow, from initial binding studies to functional uptake assays and selectivity profiling, provides a clear path to validate this hypothesis.

Successful validation of this mechanism would position this compound as a promising lead compound for the development of novel therapeutics for depression and other CNS disorders. Further in vivo studies to assess its pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of disease would be the logical next steps in its preclinical development.

References

-

Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Retrieved from [Link]

-

Kim, J., Lee, J., Kim, D., Nam, G., Kim, D., Lee, S., ... & Lee, Y. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1035–1040. Retrieved from [Link]

-

Singh, A. K., & Kumar, V. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry, 13(16), 1465–1484. Retrieved from [Link]

-

Hashim, O. S. (2022). Synthesis, characterization of azetidine derivative and studying the antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-(3-Chlorophenoxy)azetidine Hydrochloride

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] Specifically, 3-substituted azetidines serve as crucial building blocks in the development of novel therapeutics, including kinase inhibitors and central nervous system agents.[2][3] This document provides a detailed, field-proven protocol for the synthesis of 3-(3-Chlorophenoxy)azetidine hydrochloride, a key intermediate for drug discovery professionals.

The synthesis is approached as a robust two-step sequence, commencing with the N-Boc protected 3-hydroxyazetidine. This strategy involves:

-

Formation of the Aryl Ether Linkage: A Mitsunobu reaction is employed to couple N-Boc-3-hydroxyazetidine with 3-chlorophenol. This choice is predicated on the reaction's high efficiency and mild conditions, which are well-suited for preserving the strained azetidine ring.[4] The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group, and the Mitsunobu reaction elegantly circumvents this issue by activating it in situ.[4][5]

-

Deprotection and Salt Formation: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine, which is concurrently protonated to form the stable hydrochloride salt.[6]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Overall Synthesis Workflow

The following diagram illustrates the two-step synthetic pathway from N-Boc-3-hydroxyazetidine to the final hydrochloride salt.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine via Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[4] The reaction mechanism involves the activation of the alcohol by a phosphine-azodicarboxylate adduct, forming a good leaving group that is subsequently displaced by a nucleophile.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Boc-3-hydroxyazetidine | ≥98% | Commercially Available | A key building block.[7] |

| 3-Chlorophenol | ≥99% | Commercially Available | Ensure it is free of moisture. |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |

| Diethyl azodicarboxylate (DEAD) | 40% solution in toluene | Commercially Available | Caution: Potentially explosive. Handle with care. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Polar aprotic solvent is crucial for Sₙ2 reactions.[5] |

| Ethyl acetate | ACS Grade | Commercially Available | For extraction. |

| Brine (Saturated NaCl solution) | Lab Prepared | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Experimental Protocol

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxyazetidine (1.0 eq.), 3-chlorophenol (1.1 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration relative to the starting alcohol).

-

Cool the resulting clear, colorless solution to 0 °C in an ice-water bath.

-

-

Reagent Addition:

-

Slowly add diethyl azodicarboxylate (DEAD, 40% in toluene, 1.5 eq.) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The slow addition of DEAD is critical to control the exothermic reaction and prevent the formation of side products. The triphenylphosphine and DEAD combine to form a phosphonium intermediate that activates the alcohol.[4]

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the resulting residue with ethyl acetate and wash sequentially with 1 M NaOH (2x) to remove unreacted phenol, water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product will contain triphenylphosphine oxide and other byproducts. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford N-Boc-3-(3-chlorophenoxy)azetidine as a colorless oil or white solid.

-

Part 2: Synthesis of this compound via N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions.[6] The mechanism involves protonation of the carbamate, followed by cleavage to form the stable tert-butyl cation and a carbamic acid, which decarboxylates to the free amine.[6] Using hydrochloric acid for this step conveniently provides the desired hydrochloride salt directly.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Boc-3-(3-chlorophenoxy)azetidine | As synthesized in Part 1 | ||

| 4 M HCl in 1,4-Dioxane | Commercially Available | Corrosive. Handle in a fume hood. | |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | |

| Diethyl ether | ACS Grade | Commercially Available | For precipitation. |

Experimental Protocol

-

Reaction Setup:

-

Dissolve the purified N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq.) in a minimal amount of dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Deprotection:

-

Add a large excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq. of HCl) to the stirred solution.

-

Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Causality: A large excess of acid drives the deprotection to completion. The reaction produces isobutylene and carbon dioxide as byproducts.[8]

-

-

Monitoring and Isolation:

-

Monitor the deprotection by TLC or LC-MS. The product will be more polar than the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

-

Precipitation and Purification:

-

Add a sufficient amount of diethyl ether to the concentrated residue to induce precipitation of the hydrochloride salt.

-

Stir the resulting slurry for 30 minutes.

-

Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound.

-

Characterization Data

| Property | Value |

| Chemical Formula | C₉H₁₁Cl₂NO |

| Molecular Weight | 220.10 g/mol |

| Appearance | White to off-white solid |

| Monoisotopic Mass | 183.0451 g/mol (free base)[9] |

| Predicted ¹H NMR | Consistent with the formation of the 3-substituted azetidine ring and the 3-chlorophenyl group. |

| Mass Spectrometry (ESI+) | m/z 184.05 (M+H)⁺ for the free base[9] |

Safety Precautions

Azetidine and its derivatives are strained four-membered rings and should be handled with care.[1][10] Many are considered irritants and may have other unevaluated toxicological properties.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14][15]

-

Reagent Handling:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Mitsunobu reaction | 1. Incomplete reaction. 2. Wet reagents or solvent. 3. Side reactions (e.g., elimination). | 1. Increase reaction time or slightly warm the reaction (e.g., to 40 °C). 2. Ensure all reagents and THF are anhydrous. Dry phenol if necessary.[5] 3. Maintain low temperature during DEAD addition. |

| Incomplete Boc deprotection | 1. Insufficient acid. 2. Short reaction time. | 1. Add more HCl solution. 2. Allow the reaction to stir for a longer period. |

| Product is an oil, not a solid | 1. Residual solvent. 2. Impurities preventing crystallization. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Triturate with fresh diethyl ether or recrystallize from an appropriate solvent system (e.g., methanol/ether). |

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.

-

This compound (C9H10ClNO) - PubChem. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

-

N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Available at: [Link]

-

Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines - Green Chemistry (RSC Publishing). Available at: [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available at: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

-

Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

-

α-Arylation of 3-Aryloxindoles | Request PDF - ResearchGate. Available at: [Link]

-

Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. Available at: [Link]

-

Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 10. chemos.de [chemos.de]

- 11. 3-(3-chlorophenoxy)azetidine | 868833-95-8 [amp.chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

HPLC Analysis Method for 3-(3-Chlorophenoxy)azetidine Hydrochloride

Executive Summary

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-(3-Chlorophenoxy)azetidine hydrochloride . This molecule serves as a critical pharmacophore in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and novel antitubercular agents (analogous to Bedaquiline intermediates).

The primary analytical challenge lies in the molecule's dual nature: the highly polar, basic azetidine ring tends to interact with residual silanols on chromatographic columns (causing peak tailing), while the lipophilic 3-chlorophenoxy tail requires sufficient organic strength for elution. This guide presents two validated protocols: a Phosphate-Buffered QC Method for maximum precision and peak shape, and a Volatile Buffer Method suitable for LC-MS applications.

Chemical Context & Properties

| Property | Description | Analytical Implication |

| Structure | Azetidine ring (4-membered amine) ether-linked to a 3-chlorophenyl group.[1] | Strained ring; potential for hydrolysis/ring-opening impurities. |

| Basicity (pKa) | ~9.5 - 10.5 (Secondary Amine) | The molecule is positively charged at pH < 9. Requires low pH or high ionic strength to prevent silanol interactions. |

| Chromophore | Chlorophenoxy moiety | Strong UV absorbance at 220 nm (primary) and 274 nm (secondary/selective). |

| Solubility | Soluble in Water, Methanol, DMSO. | Sample diluent should match the mobile phase to prevent peak distortion. |

Method Development Strategy

The development of this method prioritizes Peak Shape and Resolution .

-

Column Selection: A C18 column with high carbon load and base-deactivation (end-capping) is essential. The Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18 are recommended to minimize secondary interactions with the azetidine nitrogen.

-

Mobile Phase pH: Running at pH 2.5 - 3.0 ensures the amine is fully protonated and, crucially, suppresses the ionization of surface silanols (Si-OH

Si-O -

Buffer Choice:

-

Protocol A:Potassium Phosphate is used for UV detection due to its high buffering capacity and optical transparency.

-

Protocol B:Formic Acid is used for LC-MS compatibility.

-

Diagram: Method Development Logic

Figure 1: Decision matrix for optimizing chromatography of basic azetidine derivatives.

Protocol A: Standard Quality Control (UV-Vis)

Recommended for routine purity checks, stability testing, and assay determination.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | "Plus" series is double end-capped for basic compounds. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH suppresses silanol activity; high ionic strength improves peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier; lower viscosity than methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |

| Column Temp. | 35°C | Improves mass transfer and reduces backpressure. |

| Injection Vol. | 5 - 10 µL | Keep low to prevent volume overload. |

| Detection | UV @ 220 nm (Bandwidth 4 nm) | Max sensitivity for the chlorophenoxy group. Ref @ 360 nm. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold (Equilibration) |

| 2.0 | 10 | Isocratic hold to elute salts/polar impurities |

| 12.0 | 60 | Linear ramp to elute main peak & lipophilics |

| 15.0 | 90 | Wash step (elute dimers/phenols) |

| 17.0 | 90 | Hold Wash |

| 17.1 | 10 | Re-equilibration |

| 22.0 | 10 | End of Run |

Sample Preparation

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A (Buffer). Final Conc: 0.1 mg/mL.

-

Note: Diluting in the buffer ensures the sample pH matches the column environment immediately upon injection, preventing "solvent shock" peak distortion.

-

Protocol B: LC-MS Compatible (Impurity Profiling)

Recommended for identifying unknown degradants or synthesis by-products.

-

Column: Waters XBridge C18 (2.1 x 100 mm, 2.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes.

-

MS Settings: ESI Positive Mode.

-

Target Mass: [M+H]+ = 184.05 m/z (Calculated for C9H10ClNO).[3]

-

Look for +2 isotope peak at 186.05 m/z (characteristic 3:1 ratio for Chlorine).

-

System Suitability & Troubleshooting

Before running samples, inject the Working Standard 5 times to verify the system.

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Retention Time (RT) | %RSD < 1.0% | Check pump flow stability and temperature control. |

| Peak Area | %RSD < 1.0% | Check autosampler precision; ensure sample is fully dissolved. |

| Tailing Factor (Tf) | < 1.5 | Critical: If tailing > 1.5, replace column or increase buffer concentration. Old columns lose end-capping. |

| Theoretical Plates | > 5000 | If low, check for dead volume in tubing or column aging. |

Common Impurities

-

3-Chlorophenol: Starting material. More lipophilic (RT ~14-15 min in Protocol A).

-

3-Hydroxyazetidine: Hydrolysis product. Highly polar (RT ~1-2 min).

-

Ring-Opened Amines: If the azetidine ring opens under stress, linear alkyl amines will form, eluting slightly earlier than the parent peak.

Workflow Diagram: Analysis Lifecycle

Figure 2: Step-by-step workflow from sample weighing to final reporting.

References

-

PubChem. (2025).[4][5][6] this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

European Pharmacopoeia (Ph.[7] Eur.). (2023).[5] Chromatographic Separation Techniques (2.2.46). Council of Europe. (Standard guidance for Tailing Factor and Resolution requirements).

- McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds on high performance liquid chromatography columns. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on analyzing basic amines/azetidines on C18).

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cipac.org [cipac.org]

- 3. PubChemLite - this compound (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 4. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

Application Notes & Protocols: 3-(3-Chlorophenoxy)azetidine Hydrochloride as a Versatile Intermediate in Organic Synthesis

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring system has emerged as a privileged scaffold. This four-membered nitrogen-containing heterocycle, while strained, is significantly more stable than its aziridine counterpart, offering a unique blend of conformational rigidity and reactivity. The incorporation of an azetidine moiety into a drug candidate can profoundly influence its physicochemical properties, often leading to improved solubility, metabolic stability, and binding affinity. These characteristics make azetidine derivatives highly sought-after building blocks in drug discovery programs targeting a wide array of therapeutic areas.

This guide focuses on a particularly valuable intermediate: 3-(3-Chlorophenoxy)azetidine hydrochloride . This compound serves as a versatile precursor for synthesizing diverse libraries of molecules, leveraging the reactivity of the secondary amine for further functionalization. Herein, we provide a detailed exploration of its synthesis, characterization, and application in key synthetic transformations, complete with actionable protocols for the research scientist.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Cl₂NO | [1] |

| Molecular Weight | 220.10 g/mol | [1] |

| CAS Number | 1236861-74-7 | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| XlogP (predicted) | 2.4 | [3] |

| Monoisotopic Mass | 183.04509 Da (free base) | [3] |

Table 2: Predicted Mass Spectrometry Data for the Free Base (C₉H₁₀ClNO) [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 184.05237 |

| [M+Na]⁺ | 206.03431 |

| [M-H]⁻ | 182.03781 |

Synthesis of the Intermediate

The synthesis of this compound is most efficiently achieved via a multi-step sequence starting from readily available precursors. A common and reliable pathway involves the O-arylation of a protected 3-hydroxyazetidine. The Mitsunobu reaction is particularly well-suited for this transformation due to its mild conditions and high functional group tolerance.[4][5][6]

Caption: Synthetic pathway to the target intermediate.

Protocol 1: Synthesis of this compound

Rationale: This three-step protocol ensures high yields and purity. The Boc-protecting group is chosen for its stability under the Mitsunobu conditions and its facile removal under acidic conditions, which directly yields the desired hydrochloride salt.

Materials:

-

3-Hydroxyazetidine hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

3-Chlorophenol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

-

Anhydrous THF

-

4M HCl in 1,4-Dioxane

-

Ethyl acetate, Diethyl ether

Procedure:

Step 1: N-Boc Protection of 3-Hydroxyazetidine

-

Suspend 3-hydroxyazetidine hydrochloride (e.g., 10.0 g) in DCM (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in DCM (20 mL).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can often be used without further purification.

Step 2: Mitsunobu O-Arylation [7][8]

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and 3-chlorophenol (1.1 eq) in anhydrous THF (10 mL per gram of azetidine).

-

Add triphenylphosphine (1.2 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIAD (1.2 eq) dropwise over 30 minutes. Causality: The slow addition of the azodicarboxylate is crucial to control the exothermic reaction and prevent the formation of side products. The triphenylphosphine and DIAD form a betaine intermediate which activates the alcohol for nucleophilic attack by the phenoxide.[6]

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(3-chlorophenoxy)azetidine.

Step 3: Boc Deprotection and Salt Formation

-

Dissolve the purified N-Boc-3-(3-chlorophenoxy)azetidine (1.0 eq) in a minimal amount of ethyl acetate or methanol.

-

Add 4M HCl in 1,4-dioxane (3-5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

The hydrochloride salt will typically precipitate from the solution. If not, add diethyl ether to induce precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Applications in Downstream Synthesis

The true utility of this compound lies in the reactivity of its secondary amine, which serves as a handle for introducing a wide range of molecular diversity.

Caption: Key synthetic transformations using the intermediate.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds, connecting the azetidine nitrogen to various aryl or heteroaryl systems.[9][10] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a broad substrate scope.[11]

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl halide (e.g., bromide or chloride) (1.1 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald pre-catalyst) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.1 eq), palladium pre-catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 4 mol%).

-

Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous, degassed solvent.

-

In a separate flask, neutralize this compound (1.0 eq) with a suitable base (e.g., aqueous NaHCO₃), extract the free base into an organic solvent (e.g., DCM), dry, and concentrate.

-

Dissolve the resulting free base and the reaction base (e.g., NaOt-Bu, 2.0 eq) in the reaction solvent and add it to the catalyst mixture.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 4-24 hours. Causality: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]

-

Monitor reaction completion by LC-MS.

-

Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the N-arylated azetidine derivative.

Protocol 3: N-Alkylation via Reductive Amination

Rationale: Reductive amination offers a direct and efficient method for N-alkylation by reacting the azetidine with an aldehyde or ketone. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for the iminium intermediate, and does not reduce the starting carbonyl compound.

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) (1.1 eq, to neutralize the hydrochloride salt)

Procedure:

-

Suspend this compound (1.0 eq) in DCM.

-

Add triethylamine (1.1 eq) and stir for 10 minutes to generate the free base in situ.

-

Add the aldehyde or ketone (1.1 eq) and stir for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality: The reaction proceeds via the formation of an iminium ion, which is then rapidly reduced by the hydride reagent. Using a mild reductant like NaBH(OAc)₃ ensures that the reduction of the iminium is much faster than the reduction of the starting carbonyl.

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the N-alkylated product.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not widely available, related compounds like 3-hydroxyazetidine hydrochloride are known to be harmful if swallowed, cause skin irritation, and may cause serious eye and respiratory irritation. Handle with care and avoid inhalation of dust or contact with skin and eyes.

Conclusion